![molecular formula C18H14N4S B2893024 3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-83-7](/img/structure/B2893024.png)
3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the use of synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .Molecular Structure Analysis
The molecular structure of similar compounds involves a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds involve their high positive heats of formation and high densities . Triazole nucleus is present as a central structural component in a number of drug classes .Aplicaciones Científicas De Investigación
Antifungal Applications
Triazole derivatives, including the one , have been widely recognized for their antifungal properties. They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane formation and integrity, leading to the death of the fungal cells.
Anticancer Activity
Some triazole derivatives exhibit anticancer activity by interfering with the proliferation of cancer cells. They can induce apoptosis and inhibit angiogenesis, which is the formation of new blood vessels that tumors need for growth and metastasis . Research into specific mechanisms by which “3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine” exerts anticancer effects could provide valuable insights into novel cancer therapies.
Antibacterial Properties
The antibacterial potential of triazole compounds is attributed to their ability to interact with bacterial enzymes and receptors, disrupting vital processes such as cell wall synthesis . This makes them promising candidates for the development of new antibacterial agents, especially in the face of rising antibiotic resistance.
Antiviral Efficacy
Triazoles have shown promise as antiviral agents. They can inhibit viral replication by targeting viral enzymes or interfering with the viral life cycle . Further research could explore the effectiveness of “3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine” against specific viruses.
Antidepressant and Anxiolytic Effects
Some triazoles have been found to possess central nervous system (CNS) activity, acting as antidepressants or anxiolytics. They may modulate neurotransmitter systems in the brain, such as the GABAergic or serotonergic systems . Investigating the CNS effects of this specific triazole derivative could lead to new treatments for mood disorders.
Antidiabetic Potential
Triazole derivatives can also play a role in managing diabetes. They may exert antidiabetic effects by influencing insulin signaling pathways or glucose metabolism . The potential of “3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine” in this area warrants further investigation.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic properties of triazoles are due to their ability to inhibit the synthesis of pro-inflammatory mediators. They can be effective in treating conditions characterized by inflammation and pain .
Antihypertensive and Cardiovascular Effects
Triazole derivatives can affect cardiovascular health by acting as antihypertensives. They may influence blood pressure regulation through various mechanisms, including the inhibition of enzymes like ACE (angiotensin-converting enzyme) . Exploring the cardiovascular applications of this compound could contribute to the development of new heart medications.
Mecanismo De Acción
Target of Action
Compounds with a similar triazolothiadiazine nucleus have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that triazolothiadiazine derivatives can exhibit cytotoxic activities through egfr and parp-1 inhibitions, inducing apoptosis in cancer cells .
Biochemical Pathways
Compounds with a similar triazolothiadiazine nucleus have been found to inhibit various enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazolothiadiazine nucleus .
Result of Action
Triazolothiadiazine derivatives have shown promising cytotoxic activities, inducing apoptosis in cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-3-7-14(8-4-1)13-23-18-20-19-17-12-11-16(21-22(17)18)15-9-5-2-6-10-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAJNDCPHWVOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

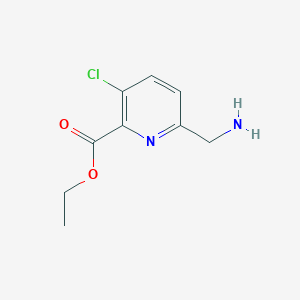
![3,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2892944.png)
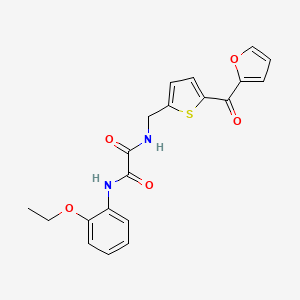
![1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2892946.png)
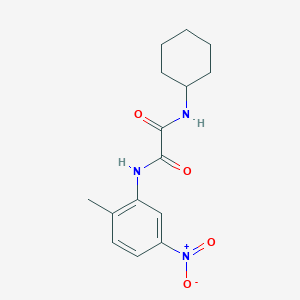

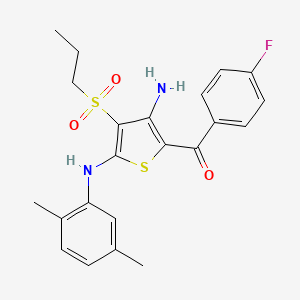
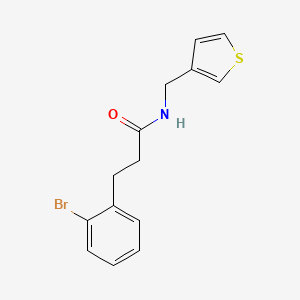
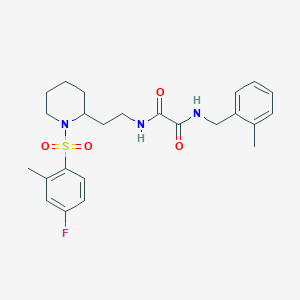
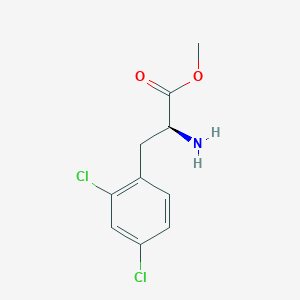
![2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine](/img/structure/B2892959.png)
![N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide](/img/structure/B2892960.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2892963.png)
![N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2892964.png)